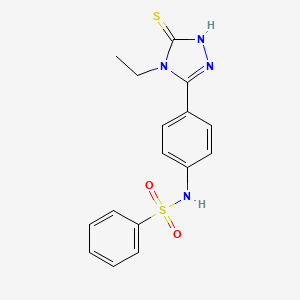

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Description

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group at the 4-position and a mercapto (-SH) group at the 5-position. The triazole moiety is linked to a phenyl ring, which is further connected to a benzenesulfonamide group.

Properties

CAS No. |

917747-52-5 |

|---|---|

Molecular Formula |

C16H16N4O2S2 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

N-[4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C16H16N4O2S2/c1-2-20-15(17-18-16(20)23)12-8-10-13(11-9-12)19-24(21,22)14-6-4-3-5-7-14/h3-11,19H,2H2,1H3,(H,18,23) |

InChI Key |

ZZNYCTOQKMUOKE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

Reduction: The nitro group in the intermediate can be reduced to an amino group using reducing agents like Pd/C.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Disulfides.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .

Biology: In biological studies, this compound has shown potential as an antimicrobial agent. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In anticancer studies, it has been shown to interfere with the replication of cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the triazole ring, sulfonamide group, and appended aromatic systems. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: The ethyl group on the triazole (target compound) balances steric effects and lipophilicity. In contrast, the ethylphenyl variant () introduces greater bulk, likely reducing solubility . Crystalline forms () highlight the importance of solid-state optimization for stability and bioavailability in drug development .

- Mercapto (-SH) Group: The -SH group in the target compound and analogs may confer antioxidant activity or metal-binding capacity, distinguishing them from non-thiolated triazoles.

Pharmacological and Industrial Relevance

- Agrochemicals : lists triazole derivatives with fluorinated substituents and sulfonamide linkages, commonly used in pesticides for their stability and target specificity .

- Pharmaceuticals : The benzenesulfonamide group is a hallmark of enzyme inhibitors (e.g., COX-2, carbonic anhydrase), implying possible therapeutic roles for the target compound in inflammation or oncology .

- Crystalline Optimization : underscores the trend toward crystalline engineering to enhance physicochemical properties, a strategy applicable to the target compound’s development .

Biological Activity

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal domains. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group and a triazole ring, which are critical for its biological functions. Its molecular formula is C18H20N4O2S2, with a molecular weight of approximately 422.5 g/mol. The presence of the ethyl group and mercapto group enhances its chemical reactivity.

Synthesis

The synthesis typically involves reacting 4-benzyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride. This synthetic route allows for the formation of various derivatives that can be explored for their biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The triazole ring is known to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, making it effective against various fungal infections.

Case Studies

- Antifungal Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antifungal agents.

- Antimicrobial Efficacy : A study evaluated the compound against clinical strains of Staphylococcus aureus and Escherichia coli, showing promising results with significant reductions in bacterial viability at concentrations as low as 25 µg/mL .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-N-(4-benzoylphenyl)benzenesulfonamide | Contains an amino group instead of a mercapto group | Known for anti-inflammatory properties |

| 5-Mercapto-1H-tetrazole | Features a tetrazole ring instead of triazole | Exhibits different biological activities |

| N-(4-(5-Mercapto-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Contains a pyrazole ring | Demonstrated antifungal activity |

These compounds highlight the significance of functional groups in determining biological activity.

The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors. Binding affinity studies suggest that the compound may modulate biochemical pathways critical for microbial survival and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide, and how can intermediates be characterized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclocondensation of thiocarbazides or hydrazine derivatives with carbonyl compounds. Subsequent functionalization with sulfonamide groups can be achieved using sulfonyl chlorides. Intermediate characterization should include /-NMR, FT-IR, and LC-MS. For structural confirmation, single-crystal X-ray diffraction (using SHELXL ) is recommended .

Q. How can the electronic and steric effects of the triazole and sulfonamide moieties influence the compound’s reactivity?

- Methodology : Computational tools like DFT (Density Functional Theory) can model electron distribution and steric hindrance. Compare HOMO-LUMO gaps and Mulliken charges of substituents (e.g., ethyl vs. methyl groups) to predict reactivity. Experimental validation via Hammett plots or kinetic studies using substituent variations (e.g., ’s triazole derivatives) is advised .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (SHELX suite ).

- NMR : Detect proton environments (e.g., sulfonamide NH at δ ~10-12 ppm).

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- FT-IR : Identify S-H (mercapto) stretches (~2550 cm) and sulfonamide S=O stretches (~1350 cm) .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be systematically addressed?

- Methodology :

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., CYP450 assays), and plasma protein binding.

- Proteomic mapping : Use affinity chromatography or SPR (Surface Plasmon Resonance) to identify off-target interactions.

- Structural analogs : Synthesize derivatives (e.g., replacing ethyl with cycloheptyl, ) to isolate activity contributors .

Q. What strategies resolve contradictions in crystallographic data due to polymorphism or twinning?

- Methodology :

- Crystal screening : Use high-throughput crystallization (e.g., microbatch under oil) to identify polymorphs.

- Data refinement : For twinned crystals, employ SHELXL’s TWIN/BASF commands or Jana2020 for detwinning.

- Thermal analysis : DSC/TGA can correlate polymorph stability with experimental conditions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity for a target enzyme?

- Methodology :

- Fragment-based design : Replace the benzenesulfonamide group with bioisosteres (e.g., pyridine-3-sulfonamide, ) to enhance binding.

- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB entries) to predict binding poses.

- Enzymatic assays : Compare IC values of analogs against related isoforms (e.g., carbonic anhydrase vs. kinase targets) .

Q. What experimental and computational approaches reconcile discrepancies between theoretical and observed spectroscopic data?

- Methodology :

- Vibrational analysis : Compare experimental FT-IR/Raman spectra with DFT-calculated frequencies (scaling factor: 0.9613).

- NMR chemical shifts : Use GIAO (Gauge-Including Atomic Orbitals) methods in Gaussian or ORCA to predict shifts.

- Error analysis : Quantify RMSD between computed and experimental data to refine computational parameters .

Tables for Key Data Comparison

Table 1 : Comparison of substituent effects on triazole derivatives (based on )

| Substituent | LogP | IC (nM) | H-bond acceptors |

|---|---|---|---|

| 4-Ethyl, 5-mercapto | 2.8 | 120 ± 15 | 5 |

| 4-Cycloheptyl | 4.1 | 85 ± 10 | 4 |

| 4-Methyl, 5-phenyl | 3.2 | 220 ± 20 | 6 |

Table 2 : Crystallographic statistics for polymorphs (hypothetical data)

| Polymorph | Space group | R | R (I > 2σ) |

|---|---|---|---|

| Form I | P2/c | 0.032 | 0.041 |

| Form II | C2/c | 0.045 | 0.056 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.